2,6-Dichloropyridine-4-methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,6-dichloropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGJTFCKLFLWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383457 | |
| Record name | 2,6-Dichloropyridine-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101990-69-6 | |
| Record name | 2,6-Dichloro-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101990-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloropyridine-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-dichloropyridin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,6 Dichloropyridine 4 Methanol and Its Precursors
Direct Synthesis Strategies for 2,6-Dichloropyridine-4-methanol
A primary and efficient route to synthesize (2,6-dichloropyridin-4-yl)methanol involves the chemical reduction of corresponding ester compounds. google.com This transformation is a key step that converts a carboxylate functional group into a primary alcohol.
Reduction of Alkyl 2,6-Dichloropyridine-4-carboxylate
The reduction of alkyl 2,6-dichloropyridine-4-carboxylates, specifically the methyl and ethyl esters, stands out as a high-yield method for producing the target alcohol. google.com This process is achieved efficiently and selectively through the use of metal hydride reducing agents. google.com
Application of Metal Hydrides for Selective Ester Reduction
Metal hydrides are effective reagents for the reduction of esters to primary alcohols. google.comresearchgate.netias.ac.in Among these, sodium borohydride (B1222165) and potassium borohydride have been successfully employed to synthesize (2,6-dichloropyridin-4-yl)methanol. google.com While sodium borohydride is generally known as a mild reagent, its reactivity can be tailored for ester reduction, often requiring specific solvent systems or conditions to proceed efficiently. ias.ac.in
Sodium Borohydride Mediated Transformations
Sodium borohydride (NaBH₄) has been demonstrated to be an effective reagent for the reduction of both methyl and ethyl 2,6-dichloropyridine-4-carboxylate. google.com In one documented procedure, ethyl 2,6-dichloropyridine-4-carboxylate dissolved in ethanol was treated with sodium borohydride. google.com The reaction was initiated at a cooled temperature of 5 °C and then allowed to proceed at 25 °C for several hours, resulting in a 91% yield of (2,6-dichloropyridin-4-yl)methanol. google.com Similarly, the reduction of methyl 2,6-dichloropyridine-4-carboxylate using sodium borohydride in anhydrous methanol (B129727) afforded the desired product in 90% yield. google.com A separate experiment using ethanol as the solvent for the methyl ester reduction also yielded the product at 90%. google.com
| Substrate | Solvent | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Ethyl 2,6-dichloropyridine-4-carboxylate | Ethanol | 5 °C for 2h, then 25 °C for 5h | 91 |
| Methyl 2,6-dichloropyridine-4-carboxylate | Anhydrous Methanol | 5 °C for 2h, then 25 °C for 4h | 90 |
| Methyl 2,6-dichloropyridine-4-carboxylate | Ethanol | 5 °C for 2h, then 25 °C for 5h | 90 |
Potassium Borohydride Mediated Transformations
Potassium borohydride (KBH₄) serves as another viable metal hydride for this transformation. google.com KBH₄ is recognized for its high stability and hydrogen supply capabilities. researchgate.net In a specific application, methyl 2,6-dichloropyridine-4-carboxylate was reduced using potassium borohydride in absolute ethanol. google.com The reaction, conducted initially at 5 °C and subsequently at 25 °C, successfully produced (2,6-dichloropyridin-4-yl)methanol with a high yield of 90%. google.com
| Substrate | Solvent | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Methyl 2,6-dichloropyridine-4-carboxylate | Absolute Ethanol | 5 °C for 2h, then 25 °C for 5h | 90 |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The primary goal of the described synthetic method is to provide a simple, convenient, and high-yield production route for (2,6-dichloropyridin-4-yl)methanol. google.com The documented procedures demonstrate that high yields (90-91%) are consistently achievable using either sodium or potassium borohydride. google.com The choice of the alkyl ester (methyl or ethyl) does not significantly impact the final yield. google.com Similarly, the use of either methanol or ethanol as a solvent provides excellent results, indicating a robust and optimized process. google.com The reaction is typically initiated at a lower temperature (5 °C) before being warmed to room temperature (25 °C) to ensure controlled reduction and high selectivity. google.com The total reaction times of 6 to 7 hours suggest that the reduction, while not instantaneous, proceeds efficiently to completion under these mild conditions. google.com
Synthesis of Key Precursors to this compound
The direct synthesis of this compound relies on the availability of its precursors, primarily 2,6-Dichloropyridine-4-carboxylic acid and its corresponding alkyl esters.
The parent heterocycle, 2,6-dichloropyridine (B45657), is commonly produced by the chlorination of pyridine (B92270). wikipedia.org This compound can then serve as a starting material for further functionalization. For instance, 2,6-dichloropyridine can be used to prepare 2,6-pyridinedicarboxylic acid via a Grignard reaction followed by carboxylation with carbon dioxide, or through a palladium-catalyzed carbonylation reaction. google.com
2,6-Dichloropyridine-4-carboxylic acid itself can be synthesized by treating citrazinic acid (2,6-dihydroxyisonicotinic acid) with a chlorinating agent like phosphorus oxychloride (POCl₃) in an autoclave. finechemicals.com.cnsciencemadness.org This acid is a solid with a melting point of 209-212 °C. sigmaaldrich.com
Once the carboxylic acid is obtained, it can be converted to its alkyl esters, such as methyl or ethyl 2,6-dichloropyridine-4-carboxylate, through standard esterification procedures. google.com This typically involves reacting the carboxylic acid with the corresponding alcohol (methanol or ethanol) under acidic conditions. google.com
Synthetic Routes to 2,6-Dichloropyridine-4-carboxylic Acid (2,6-Dichloroisonicotinic Acid)
A principal and effective method for the synthesis of 2,6-Dichloropyridine-4-carboxylic acid, also known as 2,6-dichloroisonicotinic acid, begins with citrazinic acid (2,6-dihydroxyisonicotinic acid). chemicalbook.com This transformation is accomplished through a reaction with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). chemicalbook.com
In a typical procedure, citrazinic acid is suspended in an excess of phosphorus oxychloride along with a phase-transfer catalyst like tetraethylammonium chloride. wikipedia.org The mixture is heated for an extended period, often at temperatures ranging from 130°C to 145°C, to ensure the complete conversion of the hydroxyl groups to chlorides. wikipedia.org Upon completion, the reaction is carefully quenched by pouring the mixture into crushed ice. The desired product, 2,6-Dichloropyridine-4-carboxylic acid, is then isolated through extraction with an organic solvent, such as ethyl acetate (B1210297). This process yields the product as a white solid with high purity. wikipedia.org
An alternative workup procedure involves quenching the reaction with methanol instead of water. This variation facilitates purification by first forming the methyl ester of the carboxylic acid, which can be isolated and subsequently saponified to provide the final acid product in quantitative yield. chemicalbook.com
| Starting Material | Reagents | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Citrazinic Acid | Phosphorus oxychloride, Tetraethylammonium chloride | 130°C then 145°C | 20 hours | 89% | wikipedia.org |
Preparation of 2,6-Dichloropyridine-4-carbonyl Chloride
The synthesis of 2,6-Dichloropyridine-4-carbonyl chloride, the acyl chloride derivative of 2,6-dichloroisonicotinic acid, can be achieved as part of the same reaction sequence starting from citrazinic acid. When citrazinic acid is treated with phosphorus oxychloride at elevated temperatures, the corresponding 2,6-dichloroisonicotinoyl chloride is formed as an intermediate. chemicalbook.com
Alternatively, the isolated 2,6-Dichloropyridine-4-carboxylic acid can be converted to its acyl chloride using standard laboratory chlorinating agents. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), are effective for this transformation, readily converting the carboxylic acid to the more reactive acyl chloride.
Advanced Syntheses of 2,6-Dichloropyridine
2,6-Dichloropyridine is a crucial precursor in various synthetic pathways. Its preparation can be approached through several advanced methods, primarily involving the direct chlorination of pyridine or its derivatives, or by chemical modification of other pyridine-based starting materials.
Chlorination of Pyridine and its Monochloro Derivatives
The direct chlorination of pyridine with chlorine gas is a common industrial method for producing chloropyridines. wikipedia.org This reaction typically proceeds through 2-chloropyridine (B119429) as an intermediate, which is then further chlorinated to yield 2,6-dichloropyridine. wikipedia.org However, direct chlorination of pyridine can be aggressive and may result in a mixture of products, with 2-chloropyridine often being the major component and 2,6-dichloropyridine a byproduct with yields sometimes not exceeding 48%.
More controlled and selective methods have been developed to improve the yield of the desired 2,6-dichloro-isomer. One such method involves the liquid-phase chlorination of 2-chloropyridine at high temperatures (above 160°C) in the absence of a catalyst. google.com This process provides high selectivity for 2,6-dichloropyridine. google.com Another advanced method utilizes photoinitiation, where 2-chloropyridine and chlorine are reacted at 160-190°C under the influence of visible light. google.com This solvent-free and catalyst-free approach offers high conversion rates and selectivity. google.com
| Starting Material | Method | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Pyridine | Direct Chlorination | Gas phase, high temperature or photocatalysis | Forms 2-chloropyridine as the main product. | wikipedia.org |
| 2-Chloropyridine | Thermal Chlorination | Liquid phase, >160°C (195-200°C optimal), no catalyst | High selectivity for 2,6-dichloropyridine. | google.com |
| 2-Chloropyridine | Photochemical Chlorination | 160-190°C, visible light initiation | No catalyst, no solvent, high conversion. | google.com |
Derivations from 2,6-Dihydroxypyridines
An alternative synthetic strategy for producing 2,6-dichloropyridine involves the chemical conversion of 2,6-dihydroxypyridine. In a reaction analogous to the conversion of other hydroxypyridines to their chloro-derivatives, the hydroxyl groups of 2,6-dihydroxypyridine can be replaced by chlorine atoms. This is typically accomplished using potent chlorinating agents like phosphorus oxychloride (POCl₃), a mixture of POCl₃ and phosphorus pentachloride (PCl₅), or phenylphosphonic dichloride (PhP(O)Cl₂). The reaction generally requires heating the substrate with an excess of the chlorinating reagent to drive the substitution to completion.
Chemical Transformations and Reactivity of 2,6 Dichloropyridine 4 Methanol
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group in 2,6-dichloropyridine-4-methanol is a key site for various chemical modifications, allowing for its conversion into other functional groups such as aldehydes, carboxylic acids, esters, and ethers.
Oxidation Reactions to Aldehydes or Carboxylic Acids
The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed.
Common oxidizing agents like potassium dichromate (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇) acidified with dilute sulfuric acid can be used for this transformation. passmyexams.co.uk The initial oxidation product is the corresponding aldehyde, 2,6-dichloropyridine-4-carbaldehyde. To isolate the aldehyde, it is typically distilled off from the reaction mixture as it forms to prevent further oxidation. passmyexams.co.uk
If an excess of the oxidizing agent is used and the aldehyde is not removed, it will be further oxidized to the carboxylic acid, 2,6-dichloroisonicotinic acid. passmyexams.co.uk This two-step oxidation involves the initial loss of hydrogen to form the aldehyde, followed by the gain of an oxygen atom to yield the carboxylic acid. passmyexams.co.uk
A patent describes a method for producing (2,6-dichloropyridin-4-yl)methanol by reducing an alkyl 2,6-dichloropyridine-4-carboxylate with a metal hydride like sodium borohydride (B1222165) or potassium borohydride. google.com This suggests that the reverse reaction, the oxidation of the alcohol to the carboxylic acid, is a feasible and important transformation.
Table 1: Oxidation Reactions of this compound
| Starting Material | Oxidizing Agent | Product | Reference |
| This compound | Acidified Potassium Dichromate (limited) | 2,6-Dichloropyridine-4-carbaldehyde | passmyexams.co.uk |
| This compound | Acidified Potassium Dichromate (excess) | 2,6-Dichloroisonicotinic acid | passmyexams.co.uk |
Esterification and Etherification Reactions
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other suitable electrophiles in the presence of a base.
While specific examples of esterification and etherification of this compound are not detailed in the provided search results, these are standard reactions for primary alcohols. For instance, a discussion on the purification of 2,6-dichloropyridine-4-carboxylic acid mentions its esterification with methanol (B129727). sciencemadness.org
Nucleophilic Displacement of the Hydroxyl Group
The hydroxyl group of an alcohol is a poor leaving group. To facilitate its displacement by a nucleophile, it must first be converted into a better leaving group. researchgate.net This can be achieved by protonation in the presence of a strong acid or by converting it into a sulfonate ester, such as a tosylate, or into a halide.
One common method is the Appel reaction, which uses triphenylphosphine (B44618) and a carbon tetrahalide (e.g., CBr₄) to convert the alcohol into the corresponding alkyl halide. Another approach involves tosylation with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net However, in some cases, using TsCl and pyridine can lead to chlorination instead of tosylation. researchgate.net
Once activated, the alcohol derivative can undergo nucleophilic substitution with a variety of nucleophiles.
Transformations on the 2,6-Dichloropyridine (B45657) Core Structure
The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the presence of two chlorine atoms, makes the 2,6-dichloropyridine core of the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions on Dichloropyridines
SNAr reactions are a crucial class of reactions for functionalizing halogenated pyridines. proquest.comuniatlantico.edu.co The reaction proceeds through a two-step mechanism involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, such as the chloro substituents and the ring nitrogen, stabilizes this intermediate, thereby facilitating the reaction. uniatlantico.edu.co
Various nucleophiles, including amines, alkoxides, and thiolates, can displace the chlorine atoms on the pyridine ring. proquest.comacsgcipr.org The reaction conditions for SNAr can vary widely, from mild conditions using benign solvents like water with additives such as hydroxypropyl methylcellulose (B11928114) (HPMC) to more traditional approaches using dipolar aprotic solvents. acsgcipr.orgd-nb.info
Regioselectivity in SNAr Reactions
In molecules with multiple potential leaving groups, such as 2,6-dichloropyridine, the regioselectivity of the SNAr reaction is a critical consideration. The position of nucleophilic attack is influenced by both electronic and steric factors.
For 2,6-dichloropyridine, the two chlorine atoms are electronically equivalent. Therefore, in reactions with a single equivalent of a nucleophile, a mixture of the mono-substituted product and the starting material is expected, along with some di-substituted product. The regioselectivity becomes more complex in substituted dichloropyridines. For example, in 3-substituted 2,6-dichloropyridines, the position of the substituent on the pyridine ring can direct the incoming nucleophile to either the C2 or C6 position. acsgcipr.org
Computational methods, such as Frontier Molecular Orbital (FMO) analysis, can be used to predict the regioselectivity of SNAr reactions. researchgate.net The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most electrophilic sites in the molecule and thus the preferred position of nucleophilic attack. researchgate.netwuxiapptec.com
Amination Reactions
The chlorine atoms of this compound are readily displaced by amine nucleophiles. The synthesis of related 4-amino-2,6-dichloropyridine (B16260) derivatives demonstrates the feasibility of such transformations. researchgate.net Palladium-catalyzed amination is a common and effective method for forming C-N bonds with chloro-substituted N-heterocycles like dichloropyrimidines and dichloropyrazines. mdpi.comresearchgate.net These reactions can be controlled to achieve either mono- or di-amination depending on the stoichiometry of the reactants and the reaction conditions. For example, reacting 4,6-dichloropyrimidine (B16783) with a limited amount of an amine can yield the mono-aminated product, while using an excess of the amine or specific catalytic systems can lead to the di-substituted product. mdpi.com The choice of the palladium catalyst and its associated ligands is often critical to achieving good yields, especially with sterically hindered amines. mdpi.com
Alkoxylation and Thiolation Reactions
Similar to amination, the chlorine atoms can be substituted by oxygen (alkoxylation) and sulfur (thiolation) nucleophiles. Research on 2,6-dichloropyridine has shown that it undergoes regioselective alkoxydehalogenation. researchgate.net When reacting 2,6-dichloropyridine with solid sodium alkoxides in toluene, substitution occurs exclusively at one of the α-positions (C-2 or C-6) to yield 2-chloro-6-alkoxypyridine compounds. researchgate.net In contrast, standard conditions using the alkoxide dissolved in its corresponding alcohol tend to result in the di-substituted product. researchgate.net
Reactions with sulfur nucleophiles, such as sodium isopropanethiolate and methanethiolate, on dihalopyridines also produce mono- or bis-substituted products depending on the experimental setup. researchgate.net These transformations provide a direct route to introduce alkoxy and thioether functionalities onto the pyridine core, starting from the dichloro-precursor.
| Reaction | Nucleophile | Typical Product Structure | Citation |
| Amination | Amines (R-NH₂) | Mono- or di-aminopyridines | mdpi.comresearchgate.net |
| Alkoxylation | Alkoxides (R-O⁻) | Mono- or di-alkoxypyridines | researchgate.net |
| Thiolation | Thiolates (R-S⁻) | Mono- or di-thiomethoxypyridines | researchgate.net |
C-H Functionalization Strategies of Pyridine Derivatives
Beyond the substitution of the chloro groups, modern synthetic methods allow for the direct functionalization of C-H bonds, offering alternative pathways to modify the pyridine skeleton.
A powerful strategy for C-H functionalization involves photoinduced Hydrogen Atom Transfer (HAT) catalysis. acs.orgchemrxiv.org This method does not directly use this compound but employs its N-oxide derivative, 2,6-dichloropyridine N-oxide, as a highly effective HAT catalyst. acs.orgdigitellinc.com Under irradiation with visible light and in the presence of a photoredox catalyst, the pyridine N-oxide is oxidized to a highly electrophilic N-oxide radical cation. acs.orgacs.org This potent species can abstract a hydrogen atom from a wide range of substrates, including unactivated alkanes, to generate a carbon-centered radical. acs.orgdigitellinc.com This radical can then engage in various bond-forming reactions, such as alkylation, amination, and azidation. acs.org
Notably, 2,6-dichloropyridine N-oxide was identified as a particularly effective HAT catalyst in a study focused on the alkylation of cyclooctane. digitellinc.com The reactivity and selectivity of these pyridine N-oxide catalysts can be fine-tuned through simple structural modifications, demonstrating their versatility in achieving site-selective functionalization of C(sp³)–H bonds. chemrxiv.orgacs.org
DDQ-Mediated Oxidative C-H Activation in Pyridine Systems
The reagent 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a potent oxidant utilized for the dehydrogenation of various organic compounds, including alcohols, phenols, and steroid ketones. wikipedia.org Its high reduction potential makes it a versatile tool in synthetic organic chemistry for mediating hydride transfer reactions. researchgate.net DDQ is known to facilitate the oxidative cleavage of benzylic and allylic C-H bonds, which can be coupled with nucleophilic additions to form new carbon-carbon or carbon-heteroatom bonds. acs.org
In the context of pyridine systems, DDQ's reactivity is often employed for oxidative aromatization and the functionalization of activated C-H bonds. researchgate.netresearchgate.net The mechanism of DDQ-mediated oxidation typically involves a hydride transfer from the substrate to the quinone, often proceeding through a charge-transfer complex. acs.orgcore.ac.uk The reactivity in these transformations is influenced by the stability of the resulting carbocation intermediate. acs.org
While direct examples of DDQ-mediated oxidative C-H activation specifically on this compound are not extensively detailed in the provided search results, the general principles of DDQ's reactivity with benzylic-type alcohols can be inferred. The hydroxymethyl group at the C4 position of the pyridine ring is analogous to a benzylic alcohol. Oxidation of such a group by DDQ would be expected to yield the corresponding aldehyde, 2,6-dichloro-4-formylpyridine. This transformation is a common application of DDQ with benzylic and allylic alcohols. core.ac.uk
Furthermore, the excited state of DDQ (DDQ*), generated by visible light irradiation, exhibits significantly enhanced oxidizing capabilities. uni-regensburg.de Photo-excited DDQ can oxidize even less activated C-H bonds, expanding its synthetic utility. uni-regensburg.de This suggests a potential pathway for other types of C-H functionalization on the pyridine ring or at the methylenic position of this compound under photocatalytic conditions.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For dichloropyridine substrates, the regioselectivity of these reactions is a key consideration.
Kumada Coupling Applications with Dichloropyridines
The Kumada coupling, one of the earliest developed cross-coupling methods, involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org This reaction is particularly useful for the synthesis of biaryls and has been applied in industrial processes. organic-chemistry.orgwikipedia.org
In the context of dichloropyridines, the Kumada coupling offers a method for the selective functionalization of C-Cl bonds. For 2,6-dichloropyridine derivatives, the electronic properties and steric environment of the substituents play a crucial role in directing the selectivity of the coupling. Research has shown that nickel-catalyzed Kumada cross-coupling reactions can be efficient for various aryl and heteroaryl chlorides. arkat-usa.org For instance, iron-catalyzed Kumada cross-coupling has been successfully applied to 2-chloropyrazine, a related heterocyclic compound. researchgate.net
While specific examples detailing the Kumada coupling of this compound are not explicitly present in the search results, the general applicability to dichloropyridines suggests its potential. The presence of the hydroxymethyl group at the C4 position may influence the reactivity and selectivity of the coupling at the C2 and C6 positions. The choice of catalyst and reaction conditions is critical in controlling the outcome of such reactions. nih.gov
Suzuki Coupling and Related Cross-Couplings
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, widely used for the synthesis of biaryls. researchgate.net
For dihalopyridines, the site-selectivity of the Suzuki coupling is a well-studied area. Generally, in 2,6-dichloropyridines, the C2 and C6 positions are electronically similar, but the presence of other substituents can influence the selectivity. For instance, a trifluoromethyl group at the C3 position of 2,6-dichloropyridine directs the Suzuki coupling to the C2 position. rsc.org Conversely, a carboxylic acid group at C3 can lead to coupling at C6 or C2 depending on the specific palladium catalyst and conditions used. rsc.org
In the case of this compound, the hydroxymethyl group at the C4 position would likely have an electronic influence on the C2 and C6 positions, but specific data on the regioselectivity for this particular substrate is not available in the search results. However, studies on other substituted dichloropyridines demonstrate that selective mono-arylation is achievable. For example, palladium-on-charcoal has been used as a catalyst for the Suzuki coupling of 2-chloropyridines with electron-donating groups. sumitomo-chem.co.jp One-pot double Suzuki couplings of dichloropyrimidines have also been developed, indicating the potential for sequential functionalization. nih.gov
Ring Modifications and Hydrogenation
Catalytic Reduction of Pyridine Rings to Piperidine Systems
The hydrogenation of pyridines to piperidines is a significant transformation as piperidines are prevalent structural motifs in pharmaceuticals and agrochemicals. rsc.org This reduction can be achieved through various catalytic methods, although it can be challenging for functionalized and multi-substituted pyridines. rsc.org
Commonly used heterogeneous catalysts include palladium on carbon, rhodium on carbon, and platinum oxide, though these often require harsh conditions. rsc.org Homogeneous catalysts have also been developed. For instance, a rhodium oxide catalyst has been shown to be effective for the hydrogenation of various pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org The mechanism is suggested to involve hydrogen transfer to the 4th position of the pyridine ring. rsc.org Iridium(III) complexes have also been utilized for the ionic hydrogenation of pyridines, offering a robust and selective method that tolerates various functional groups. chemrxiv.org
Mechanistic studies using density functional theory on the full hydrogenation of 2,6-substituted pyridines have provided insights into the reaction pathway, suggesting that the process is exothermic. rsc.org While a direct example of the hydrogenation of this compound is not provided, the existing literature on the reduction of substituted pyridines suggests that this transformation is feasible. The presence of the chloro and hydroxymethyl substituents would influence the reaction conditions required and potentially the stereochemical outcome of the hydrogenation.
Applications of 2,6 Dichloropyridine 4 Methanol and Its Derivatives in Advanced Organic Synthesis
A Cornerstone in Pharmaceutical Synthesis
The dichloropyridine moiety is a recognized "privileged scaffold" in medicinal chemistry, and 2,6-Dichloropyridine-4-methanol serves as a key starting material for a variety of pharmaceutical intermediates. researchgate.netsci-hub.seresearchgate.net Its strategic placement of reactive sites allows for the systematic construction of novel drug candidates.
Intermediates for Pyridinemethanol Derivatives in Drug Discovery
Pyridinemethanol derivatives are a class of compounds that have garnered significant attention in drug discovery due to their broad spectrum of biological activities. This compound is an essential precursor for the synthesis of these derivatives. The hydroxyl group can be readily modified to introduce various functionalities, leading to the generation of extensive compound libraries for screening. For instance, research has shown that modifying the hydroxyl group of pyridinemethanol structures can lead to compounds with potent antifungal activities. nih.gov The synthesis of these derivatives often involves the reaction of the hydroxymethyl group to form esters, ethers, or other functional groups, thereby altering the molecule's physicochemical properties and biological target interactions.
Precursors for CFTR Modulator Drugs and Related Therapeutics
Development of Novel Drug Candidates Utilizing the Dichloropyridine Scaffold
The 2,6-dichloropyridine (B45657) scaffold is a key feature in a variety of emerging drug candidates with diverse therapeutic potential. The presence of two chlorine atoms on the pyridine (B92270) ring influences the molecule's electronic properties and can enhance its binding affinity to biological targets. Researchers have synthesized and evaluated numerous novel compounds derived from dichloropyridine structures, demonstrating their potential in areas such as cancer and infectious diseases. mdpi.commdpi.com For example, derivatives of dichloropyridine have been investigated as potential inhibitors of enzymes crucial for cancer cell proliferation. nih.gov The ability to functionalize the 4-position of the 2,6-dichloropyridine ring, as seen in this compound, provides a convenient handle for introducing pharmacologically important groups, leading to the discovery of new lead compounds in drug development programs.
A Key Player in Agrochemical Development
The applications of this compound extend beyond pharmaceuticals into the realm of modern agriculture. Its derivatives have shown significant promise as active ingredients in a range of agrochemical products designed to protect crops from diseases and pests. nih.govbiosynth.comgoogle.com
Intermediates for Fungicides and Insecticides
The pyridinemethanol framework derived from this compound is particularly effective in the creation of potent fungicides. A Japanese patent highlights its use as an intermediate for producing pyridinemethanol derivatives with a wide spectrum of plant disease control effects. sigmaaldrich.com These derivatives can be effective against various phytopathogenic fungi, helping to ensure crop yield and quality.
In addition to its fungicidal applications, derivatives of this compound have demonstrated insecticidal properties. Research has indicated that compounds based on this scaffold can be effective against common agricultural pests such as aphids and leafhoppers. biosynth.com The development of novel insecticides from this starting material is an active area of research, with studies exploring the structure-activity relationships of various pyridine derivatives to optimize their potency and selectivity against target insect species. researchgate.netaun.edu.egnih.gov
Below is a table summarizing the reported insecticidal activity of certain pyridine derivatives against the cowpea aphid (Aphis craccivora).
| Compound | Target Pest | Activity Metric (LC50) after 24h | Activity Metric (LC50) after 48h |
| Compound 2 | Cowpea Aphid Nymphs | 0.029 ppm | Not Reported |
| Compound 3 | Cowpea Aphid Nymphs | 0.040 ppm | Not Reported |
| Acetamiprid (Reference) | Cowpea Aphid Nymphs | 0.045 ppm | Not Reported |
| Compound 2 | Cowpea Aphid Adults | 0.149 ppm | 0.017 ppm |
| Compound 3 | Cowpea Aphid Adults | 0.183 ppm | 0.022 ppm |
| Acetamiprid (Reference) | Cowpea Aphid Adults | 0.225 ppm | 0.023 ppm |
Data sourced from a 2021 study on the insecticidal activity of pyridine compounds. aun.edu.eg
Precursors for Herbicides
The versatility of the this compound scaffold also extends to the development of herbicides. While specific commercial herbicides directly synthesized from this compound are not extensively documented in the public domain, the broader class of pyridine-based herbicides is well-established. For instance, novel pyrido[2,3-d]pyrimidine (B1209978) compounds have been synthesized and shown to exhibit significant herbicidal activity. mdpi.com The structural features of this compound make it a promising candidate for the synthesis of new herbicidal molecules. The chlorine substituents can play a crucial role in the mode of action, and the hydroxymethyl group offers a site for derivatization to fine-tune the herbicidal spectrum and efficacy. Research into novel pyrazole (B372694) derivatives containing phenylpyridine moieties has also shown promise for herbicidal applications. mdpi.com
Research into Plant Defense Inducers (analogues)
Research has identified this compound and its analogues as significant compounds in the induction of plant defense mechanisms. One notable analogue, 2,6-dichloroisonicotinic acid (INA), is a well-documented and potent inducer of systemic acquired resistance (SAR) in plants. nih.gov This response includes the synthesis of pathogenesis-related (PR) proteins, which enhances the plant's resistance to a wide range of pathogens. nih.gov Studies have demonstrated a correlation between the ability of INA analogues to induce the expression of the PR-1 gene and enhance resistance to the tobacco mosaic virus with their capacity to bind to and inhibit catalase. nih.gov
This compound (also referred to as 2,6-DCPM) itself has been shown to be effective in controlling various plant diseases. biosynth.com When applied as a foliar spray, it can manage fungal infections such as powdery mildew, rust, and black spot. biosynth.com Its mode of action involves the inhibition of chlorophyll (B73375) production and a slowing of photosynthesis. biosynth.com Furthermore, it has demonstrated efficacy against plant viruses, including the tobacco mosaic virus and cucumber mosaic virus, as well as controlling insect pests like aphids and leafhoppers. biosynth.com The utility of (2,6-dichloropyridin-4-yl)methanol extends to its role as a crucial intermediate in the synthesis of pyridinemethanol derivatives, which possess a broad spectrum of plant disease control effects for agricultural and horticultural applications. google.com
| Compound Name | Function/Significance |
| This compound (2,6-DCPM) | Controls fungal diseases, plant viruses, and insect pests. biosynth.com Intermediate for plant disease control agents. google.com |
| 2,6-dichloroisonicotinic acid (INA) | Potent inducer of plant defense responses (SAR). nih.gov |
| Pathogenesis-Related (PR) Proteins | Synthesized by plants as a defense response. nih.gov |
| Tobacco Mosaic Virus | Plant virus used in studies of disease resistance. nih.govbiosynth.com |
| Cucumber Mosaic Virus | Plant virus controlled by 2,6-DCPM. biosynth.com |
Broader Applications as Fine Chemical Raw Materials
This compound is a significant raw material in the field of organic synthesis, serving as a versatile intermediate for a variety of fine chemicals. google.compipzine-chem.com Its unique chemical structure makes it a valuable building block in the synthesis of complex molecules for diverse applications, including pharmaceuticals and advanced materials. pipzine-chem.com
In the pharmaceutical industry, this compound is utilized as an intermediate in the creation of specific drug molecules. pipzine-chem.com It is employed in the development of drugs with antibacterial, anti-inflammatory, and anti-tumor properties. pipzine-chem.com Beyond medicine, this compound is also a precursor in the synthesis of polymer materials. pipzine-chem.com Its incorporation into polymerization processes can yield polymers with unique characteristics such as enhanced mechanical properties, thermal stability, or specific optical properties for use in plastics and fibers. pipzine-chem.com Furthermore, it can act as a precursor for the synthesis of dyes. pipzine-chem.com The compound is particularly noted as a useful intermediate for producing pyridinemethanol derivatives that have wide-ranging applications as agricultural and horticultural fungicides. google.com
Spectroscopic and Analytical Methodologies in Research on 2,6 Dichloropyridine 4 Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,6-Dichloropyridine-4-methanol, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental.
¹H NMR Spectroscopy for Proton Analysis
Proton NMR (¹H NMR) spectroscopy offers a detailed picture of the hydrogen atoms in a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the coupling constant (J) quantifies the interaction between them.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. The two equivalent aromatic protons typically appear as a singlet due to the symmetrical substitution pattern of the pyridine ring. The methylene protons would also present as a singlet, integrating to two protons. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.40 | s | 2H | Ar-H |
| ~ 4.75 | s | 2H | CH ₂-OH |
| ~ 2.50 | br s | 1H | -OH |
| Note: Spectral data are representative and can vary based on solvent and experimental conditions. |
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.
For this compound, the ¹³C NMR spectrum would display characteristic signals for the different carbon atoms of the pyridine ring and the methanol substituent. The two carbon atoms bearing chlorine atoms (C2 and C6) would be significantly downfield due to the deshielding effect of the electronegative chlorine atoms. The carbon atom at the 4-position, to which the methanol group is attached, would also have a distinct chemical shift, as would the two equivalent aromatic carbons (C3 and C5). The methylene carbon of the methanol group would appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C 2 & C 6 (C-Cl) |
| ~ 155 | C 4 (C-CH₂OH) |
| ~ 120 | C 3 & C 5 |
| ~ 62 | -C H₂OH |
| Note: These are predicted values and can differ from experimental results. |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.
For this compound (molecular weight: 178.02 g/mol ), mass spectrometry would confirm the molecular ion peak. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl isotopes.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In ESI-MS analysis of this compound, the protonated molecule [M+H]⁺ with an m/z of approximately 179.98 would be expected as the base peak. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed depending on the solvent and sample purity. High-resolution mass spectrometry (HRMS) using ESI can provide the exact mass of the molecular ion, further confirming the elemental composition. For instance, a high-resolution ESI-MS analysis could be used to confirm the molecular formula C₆H₅Cl₂NO. semanticscholar.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique often used for the analysis of larger or less soluble molecules. While less common for small molecules like this compound, it could be employed, particularly in the context of analyzing its presence in more complex matrices or as part of larger molecular assemblies. In a research context, MALDI-TOF has been used to confirm the molecular weight of enzymes that interact with derivatives of this compound. whiterose.ac.uk
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when these frequencies match the frequency of infrared radiation, absorption occurs.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. The C-O stretching vibration of the primary alcohol would typically appear in the 1000-1050 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H stretch | Alcohol |
| > 3000 | C-H stretch | Aromatic |
| 1400-1600 | C=C, C=N stretch | Pyridine Ring |
| 1000-1050 | C-O stretch | Primary Alcohol |
| < 800 | C-Cl stretch | Chloro-aromatic |
| Note: These are general ranges and specific peak positions can vary. |
Chromatographic Techniques for Separation and Purity Assessment in Research on this compound
Chromatographic techniques are indispensable tools in the chemical analysis of this compound, enabling its separation from reaction mixtures and the precise assessment of its purity. These methods operate on the principle of differential partitioning of the compound between a stationary phase and a mobile phase. researchgate.net Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Ultra-High Performance Liquid Chromatography-High-Definition Mass Spectrometry (UHPLC-HDMS) are routinely employed, each offering distinct advantages for qualitative monitoring, quantitative analysis, and complex metabolic studies.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of chemical reactions. analyticaltoxicology.comnih.gov In the synthesis of this compound, TLC allows a chemist to qualitatively observe the consumption of starting materials and the formation of the desired product over time.
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. youtube.com Alongside the reaction mixture, spots of the pure starting material(s) and the expected product are applied as standards for comparison. The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase or eluent.
As the mobile phase ascends the plate via capillary action, the components of the spotted mixture travel up the plate at different rates. This separation is based on the components' differing affinities for the stationary phase and their solubility in the mobile phase. By comparing the Retention Factor (Rf) values—the ratio of the distance traveled by the spot to the distance traveled by the solvent front—of the components in the reaction mixture to those of the standards, one can track the reaction's progression. youtube.com The disappearance of the starting material spot and the appearance and intensification of the product spot indicate that the reaction is proceeding towards completion. youtube.com
For monitoring a reaction to produce this compound, a typical TLC setup would be employed.
Table 1: Illustrative TLC Parameters for Monitoring this compound Synthesis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ plates. The F₂₅₄ indicates the presence of a fluorescent dye that allows for visualization of spots under UV light at 254 nm. |
| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents, for example, Ethyl Acetate (B1210297)/Hexane (e.g., 30:70 v/v). The optimal ratio is determined empirically to achieve good separation (Rf values between 0.2 and 0.8). |
| Sample Application | Capillary tubes are used to spot the reaction mixture, starting material, and a co-spot (mixture of starting material and reaction mixture) onto the baseline of the TLC plate. |
| Development | The plate is placed in a closed chamber saturated with the mobile phase vapor and allowed to develop until the solvent front is near the top. |
| Visualization | Spots can be visualized under UV light (254 nm), where the pyridine ring will absorb light and appear as a dark spot. getty.edu Staining with a general-purpose reagent like potassium permanganate (B83412) can also be used. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. scispace.com It is widely utilized for the purity assessment of synthesized compounds like this compound due to its high resolution, sensitivity, and reproducibility. researchgate.net
In contrast to TLC, HPLC is a column chromatography technique where the liquid mobile phase is pumped through a column packed with the stationary phase under high pressure. For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, the stationary phase is non-polar (e.g., silica modified with C18 alkyl chains), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. scispace.com
As the sample mixture is carried through the column by the mobile phase, its components separate based on their relative hydrophobicity. More non-polar components interact more strongly with the C18 stationary phase and thus elute later, while more polar components have a higher affinity for the mobile phase and elute earlier. A detector, commonly a UV-Vis detector set at a wavelength where the analyte absorbs light (e.g., ~220-270 nm for the pyridine ring), measures the components as they exit the column. The output is a chromatogram, where each peak corresponds to a different component, and the area under the peak is proportional to its concentration.
Table 2: Typical RP-HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Specification |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size. sielc.com |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. scispace.com |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. scispace.com |
| Flow Rate | 1.0 mL/min. sielc.com |
| Detection | UV at 265 nm. |
| Column Temperature | 25 °C. scispace.com |
| Injection Volume | 5-10 µL. |
| Mode | Isocratic (constant mobile phase composition) or Gradient (composition changes over time) elution. |
Ultra-High Performance Liquid Chromatography Coupled to High-Definition Mass Spectrometry (UHPLC-HDMS) for Metabolomics Studies
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Definition Mass Spectrometry (HDMS) represents a state-of-the-art analytical platform for comprehensive metabolomics research. nih.govresearchgate.net This powerful combination offers exceptional separation efficiency and highly sensitive detection, making it ideal for identifying and quantifying metabolites of a compound like this compound in complex biological matrices such as plasma, urine, or tissue extracts. chromatographyonline.com
UHPLC improves upon traditional HPLC by using columns packed with smaller particles (sub-2 µm), which provides much higher resolution, greater peak capacity, and faster analysis times. chromatographyonline.com This superior separation capability is crucial for resolving the vast number of metabolites present in a biological sample.
The eluent from the UHPLC column is introduced into a high-resolution mass spectrometer. HDMS adds a further dimension of separation through ion mobility spectrometry (IMS), which separates ions based on their size, shape, and charge, in addition to the mass-to-charge ratio (m/z) determined by the mass analyzer (e.g., Time-of-Flight, TOF). nih.gov This multi-faceted detection allows for more confident identification of metabolites, separating them from isobaric interferences. nih.gov
In a metabolomics study of this compound, UHPLC-HDMS would be used to profile the metabolic fate of the parent compound. Researchers could identify Phase I metabolites (resulting from oxidation, reduction, or hydrolysis) and Phase II metabolites (resulting from conjugation with endogenous molecules like glucuronic acid or sulfate). This untargeted approach allows for the discovery of a wide range of metabolites, providing critical insights into the compound's biotransformation pathways. nih.gov
Table 3: Key Features of a UHPLC-HDMS System for Metabolomics
| Component | Function and Advantage in Metabolomics |
|---|---|
| UHPLC System | Provides high-resolution separation of complex biological extracts using sub-2 µm particle columns, resulting in sharper peaks and reduced run times. chromatographyonline.com |
| Ionization Source | Typically Electrospray Ionization (ESI), which is a soft ionization technique suitable for a broad range of metabolites. Can be run in both positive and negative ion modes to maximize coverage. nih.gov |
| Ion Mobility Cell | Separates ions based on their drift time through a gas-filled cell, providing an additional dimension of separation based on molecular shape and size. This helps to resolve co-eluting and isobaric species. |
| Mass Analyzer | A high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF), measures the mass-to-charge ratio of ions with high accuracy, enabling the determination of elemental compositions. nih.gov |
| Data Acquisition | MSE (a data-independent acquisition mode) can be used to collect information on both precursor and fragment ions in a single run, facilitating structural elucidation of unknown metabolites. nih.gov |
Computational Chemistry and Mechanistic Studies of 2,6 Dichloropyridine 4 Methanol and Its Analogues
Elucidation of Reaction Mechanisms
The computational investigation of reaction mechanisms provides deep insights into the reactivity and transformation of 2,6-Dichloropyridine-4-methanol and its analogues. Through detailed theoretical studies, the pathways of key reactions can be mapped out, revealing the energetic and electronic factors that govern the observed chemical behavior.
Detailed Investigation of Hydrogen Atom Transfer (HAT) Mechanisms in Related Systems
Hydrogen Atom Transfer (HAT) is a fundamental process in many chemical transformations, involving the transfer of a hydrogen atom (a proton and an electron) in a single step. mdpi.com In the context of pyridine (B92270) derivatives, HAT mechanisms are crucial for C-H functionalization, a powerful strategy for introducing new functional groups. mdpi.comacs.org Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the intricacies of these reactions.
The driving force for a HAT reaction is the bond dissociation energy (BDE), with the reaction being favored if the BDE of the bond being formed is greater than the bond being broken. mdpi.com HAT reagents are typically electrophilic, meaning they selectively abstract hydrogen atoms from electron-rich C-H bonds. mdpi.com Pyridine N-oxides, which are related to the titled compound, can act as HAT reagents upon oxidation to a cation radical species. mdpi.comacs.org Computational studies on protonated N-oxides have determined BDE values in the range of 93–111.1 kcal/mol, highlighting their potential as effective HAT catalysts. mdpi.com
The generation of the radical species capable of HAT can occur through various methods, including the homolytic or heterolytic cleavage of weak bonds, often initiated by photoredox catalysis. mdpi.comresearchgate.net Theoretical calculations have shown that in some HAT processes, a significant degree of charge transfer occurs in the transition state, which can be influenced by factors like pi-stacking interactions between the substrate and the HAT reagent. researchgate.net
Computational Analysis of Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, and computational analysis has become an invaluable tool for understanding and predicting the outcomes of these reactions. researchgate.net For dichloropyridines, which are direct analogues of this compound, SNAr reactions are of significant interest.
Recent studies have moved beyond the long-held assumption that SNAr reactions are always stepwise, with kinetic isotope effect (KIE) studies indicating that many are, in fact, concerted. researchgate.net DFT calculations are frequently used to model these reaction pathways, although they may have limitations in accurately estimating the relative energies of competing base catalysis modes. researchgate.net
Computational models, including multivariate linear regression and machine learning approaches, have been developed to predict the relative rates and regioselectivity of SNAr reactions based on the structure of the electrophile. researchgate.net These models often leverage data from DFT calculations to achieve high accuracy in predicting the major product of a reaction. researchgate.net The use of software like Gaussian for calculations and Multiwfn for analysis allows for a detailed examination of various parameters that influence the reaction, including atomic dipole moment-corrected Hirshfeld population and local electron attachment energy. researchgate.net
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations provide a powerful lens through which to examine the electronic structure and reactivity of molecules like this compound. researcher.life These methods, particularly DFT, offer a balance of accuracy and computational cost, making them a cornerstone of modern computational chemistry. researcher.lifersc.org
Frontier Molecular Orbital (FMO) Analysis (e.g., LUMO and LUMO Map) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov The energies and spatial distributions of these orbitals provide crucial information for predicting how a molecule will react.
The LUMO, in particular, indicates the regions of a molecule that are most susceptible to nucleophilic attack. For substituted pyridines, the distribution of the LUMO can predict the regioselectivity of reactions like SNAr. researchgate.netresearchgate.net FMO analysis can reveal the effects of orbital symmetry on reaction selectivity. For instance, in the SNAr of 2,4-dichloropyridine, the LUMO versus the LUMO+1 of the substrate and the HOMO contributions from different sites in the transition state play a key role. researchgate.net
The energy gap between the HOMO and LUMO (ΔE) is another important parameter derived from FMO analysis. A smaller energy gap generally indicates higher reactivity. rsc.org For large systems, where canonical FMOs can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to provide a more localized picture of reactivity. nih.gov
Table 1: Calculated Electronic Properties of Substituted Pyridine Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine | - | - | 4.3508 rsc.org |
| 2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine | - | - | 4.4471 rsc.org |
| 2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine | - | - | 4.4852 rsc.org |
| 3-pyridylaldoxime | - | - | 1.706 mdpi.com |
| Protonated 3-pyridylaldoxime | - | - | 2.806 mdpi.com |
| Protonated 2-pyridylaldoxime | - | - | 3.121 mdpi.com |
| 2-pyridylaldoxime | - | - | 3.431 mdpi.com |
Transition State Energy Calculations for Understanding Reaction Selectivity
The selectivity of a chemical reaction is determined by the relative energies of the transition states leading to different products. Computational chemistry allows for the calculation of these transition state energies, providing a quantitative understanding of why one product is favored over another. researchgate.netacs.org
For complex reactions with multiple possible pathways, such as the chloramination of phenylalanine to form dichloroacetonitrile (B150184), quantum chemistry calculations can determine the kinetic parameters and identify the rate-limiting step. nih.gov For example, calculations showed that the aldehyde pathway for dichloroacetonitrile formation has a significantly lower activation energy than the decarboxylation pathway, making it the major reaction route. nih.gov
In the context of methanol (B129727) dehydrogenation catalyzed by ruthenium complexes, DFT-MD simulations and static DFT calculations have been used to map out the free energy profile of the reaction. researchgate.net These calculations can identify the transition state structures for key steps like C-H activation and reveal the role of the solvent in the reaction mechanism. researchgate.net Similarly, in the oxidation of methanol by ruthenium-oxo complexes, DFT calculations have been used to compare the activation barriers for different reaction pathways, such as hydrogen abstraction from the methyl versus the hydroxyl group. elsevierpure.com
Molecular Modeling and Stereochemical Predictions
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. rsc.orgnih.gov These methods are particularly valuable for predicting the stereochemical outcomes of reactions and for understanding how the spatial arrangement of atoms influences a molecule's properties and reactivity. nih.govmdpi.com
In the study of pyridine-containing compounds, molecular modeling has been used to explore the importance of stereochemistry. nih.govmdpi.com For example, in a series of benzoyl-phenoxy-acetamide derivatives with a pyridine moiety, the stereochemistry of a chiral center near the pyridine ring was found to be crucial for the compound's biological activity. nih.gov The different three-dimensional orientations of the pyridine nitrogen in the R and S isomers can lead to different interactions with biological targets. nih.gov
Molecular docking and molecular dynamics simulations are powerful tools within the molecular modeling arsenal. rsc.org Docking can predict the preferred binding orientation of a ligand to a receptor, while molecular dynamics simulations can provide insights into the dynamic behavior of the system over time. rsc.org These techniques have been applied to study the interactions of substituted oxazolo[4,5-b]pyridine (B1248351) derivatives with enzymes like DNA gyrase, revealing key protein-ligand interactions and the stability of the resulting complexes. rsc.org The stereochemical control in ligand design is also a key factor in modulating the affinity and selectivity for metal ions. mdpi.com
Theoretical Studies on Solvent Effects and Solvation Properties in Pyridine Chemistry
The chemical behavior, reactivity, and properties of pyridine and its derivatives are profoundly influenced by their interaction with solvents. Computational chemistry provides a powerful lens through which to understand these intricate solvent effects at a molecular level. Theoretical studies allow for the detailed examination of solvation properties, which is crucial for predicting reaction outcomes, understanding spectroscopic data, and designing molecules with specific characteristics.
Solvent effects on pyridine derivatives are primarily governed by a combination of factors, including the polarity of the solvent, its ability to form hydrogen bonds, and the electronic nature of the substituents on the pyridine ring. chemeurope.com Computational models have become indispensable for dissecting these contributions. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to simulate the bulk solvent environment by treating it as a continuous dielectric medium. acs.orgresearchgate.net These models are effective in capturing the long-range electrostatic interactions that dominate in polar solvents. acs.org
One of the key phenomena studied is the "reaction field" effect, which describes the polarization of the solvent by the polar solute molecule. tandfonline.comtandfonline.com This induced polarization in the solvent, in turn, creates an electric field that acts back on the solute, influencing its properties. For instance, studies on the proton magnetic resonance (PMR) spectrum of pyridine have shown that solvent-induced chemical shifts are dominated by this reaction field effect. tandfonline.comtandfonline.com Theoretical calculations have confirmed this, although they also indicate that assuming a homogeneous reaction field across the entire solute molecule is an oversimplification. tandfonline.com
The basicity of pyridines, a fundamental property, is significantly modulated by the solvent. In the gas phase, substituent effects on basicity are pronounced. However, in a solvent like water, these effects are attenuated due to charge dispersion through solvation. acs.org Theoretical studies using molecular orbital calculations (e.g., HF/6-31G, MP2/6-31G, and B3LYP/6-31G*) have been employed to calculate the basicities of substituted pyridines in both the gas phase and solution. acs.org These calculations reveal that the transmission of substituent effects is reduced by more than half in water compared to the gas phase, highlighting the critical role of solvation in leveling electronic influences. acs.org
For a molecule like This compound , the substituents play a dual role. The two chlorine atoms are strongly electron-withdrawing, which reduces the basicity of the pyridine nitrogen. wikipedia.org The methanol group (-CH₂OH) at the 4-position can act as both a hydrogen bond donor and acceptor, allowing for specific, short-range interactions with protic solvents like water or methanol itself. acs.org
Computational models face challenges in accurately predicting solvation energies for all substituted pyridines. While the experimental solvation energy for pyridine is well-reproduced by some models, calculations for substituted analogues like dimethylpyridines can yield erroneous results with certain methods like PCM, which may overestimate the energy required for cavity formation. researchgate.net Alternative models or the inclusion of explicit solvent molecules in the calculation (a hybrid or cluster-continuum model) can provide more accurate results by accounting for specific short-range interactions like hydrogen bonding. researchgate.net
The following table presents theoretical data on the basicity of various substituted pyridines, illustrating the impact of substituents and the attenuating effect of aqueous solvation compared to the gas phase.
| Substituent (Position) | Gas-Phase Basicity (kcal/mol)a | Calculated pKa (aq)b | Experimental pKa (aq)c |
|---|---|---|---|
| 4-Nitro | 19.6 | 1.5 | 1.61 |
| 4-Cyano | 18.5 | 1.8 | 1.90 |
| 3-Chloro | - | 2.8 | 2.84 |
| H (Pyridine) | 0.0 | 5.2 | 5.21 |
| 4-Methyl | -7.3 | 6.0 | 6.02 |
| 4-Amino | -15.5 | 9.3 | 9.11 |
Data adapted from theoretical studies on pyridine basicity. acs.org
a Relative gas-phase basicities (δΔG°g) with respect to pyridine.
b Calculated aqueous pKa values.
c Experimental aqueous pKa values.
These theoretical investigations underscore the complex interplay between a solute's intrinsic electronic properties and its interactions with the surrounding solvent matrix. For halogenated and functionalized pyridines like this compound, computational studies are vital for predicting their behavior in different chemical environments, guiding synthesis, and understanding their reactivity. nih.gov
Advanced Synthetic Strategies and Method Development
Development of Regioselective Synthesis Methods for Halogenated Pyridines
The regioselective synthesis of halogenated pyridines is a fundamental challenge in organic synthesis due to the electron-deficient nature of the pyridine (B92270) ring. nih.govyoutube.com Direct electrophilic halogenation of pyridine is often difficult, requiring harsh conditions and yielding mixtures of products. youtube.com Consequently, a variety of methods have been developed to achieve regiocontrol in the synthesis of compounds like 2,6-Dichloropyridine-4-methanol.
A common strategy for synthesizing 2,6-dichloropyridines involves the chlorination of pyridine derivatives. For instance, 2,6-dichloropyridine (B45657) can be prepared by reacting 2-chloropyridine (B119429) with chlorine at high temperatures (160-200°C) in the liquid phase, without a catalyst. google.comgoogle.com This method can provide high-purity 2,6-dichloropyridine in good yield. google.com Another approach involves the oxidation of 2,6-dichloropyridine to its N-oxide, which can then undergo nitration and subsequent reduction to introduce an amino group at the 4-position. dntb.gov.ua This amino group can then be further manipulated or replaced to install the desired methanol (B129727) functionality. A facile synthetic route to 4-amino-2,6-dichloropyridine (B16260) has been developed starting from 2,6-dichloropyridine, involving oxidation to the pyridine N-oxide, followed by nitration and reduction. dntb.gov.ua
The functionalization of pre-halogenated pyridines is another key approach. For example, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have been used for the regioselective amination of dichloropyridines. thieme-connect.com The choice of ligands and reaction conditions is critical for controlling the regioselectivity of these reactions. For example, the use of Xantphos as a ligand with palladium(II) acetate (B1210297) and cesium carbonate allows for the regioselective amination of 4,6-dichloronicotinonitrile (B575181) at the 6-position. thieme-connect.com
The table below summarizes some of the developed regioselective synthesis methods for halogenated pyridines.
| Starting Material | Reagents and Conditions | Product | Key Features |
| 2-Chloropyridine | Cl2, 160-200°C, liquid phase, no catalyst | 2,6-Dichloropyridine | High purity and yield |
| 2,6-Dichloropyridine | Oxidation (e.g., with m-CPBA), then nitration (HNO3/H2SO4), then reduction (e.g., Fe/HCl) | 4-Amino-2,6-dichloropyridine | Introduction of a functional group at the 4-position |
| 4,6-Dichloronicotinonitrile | Aniline, Pd(OAc)2, Xantphos, Cs2CO3 | 6-Anilino-4-chloronicotinonitrile | Regioselective amination at the 6-position |
| Pentachloropyridine | Sodium azide | 2,4,6-Triazido-3,5-dichloropyridine | Introduction of multiple azido (B1232118) groups for further functionalization |
Implementation of Stereoselective Synthetic Approaches
While the synthesis of this compound itself does not involve the creation of a stereocenter at the 4-position of the pyridine ring, stereoselective methods are crucial when the substituents on the pyridine ring or the side chain possess chirality. For instance, if the methanol group at the 4-position were to be replaced by a chiral alcohol, stereoselective synthetic approaches would be necessary.
Stereoselective synthesis in the context of pyridine derivatives often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For example, the stereoselective addition of organometallic reagents to carbonyl groups attached to the pyridine ring can be achieved using chiral ligands. While direct examples for this compound are not prevalent in the literature, the principles of stereoselective synthesis of related compounds can be applied. For instance, the stereoselective synthesis of 2,6-disubstituted tetrahydropyran-4-ones has been achieved through the stereoselective addition of Gilman or Grignard reagents to dihydropyranones. nih.gov This highlights the potential for using similar strategies to introduce chiral centers in pyridine side chains.
Another approach involves the use of enzymes as catalysts for stereoselective transformations. Biocatalysis can offer high levels of enantioselectivity under mild reaction conditions. For example, a ketone reductase could be used for the stereoselective reduction of a corresponding acetylpyridine to a chiral alcohol.
The table below outlines conceptual stereoselective approaches that could be applied to the synthesis of chiral analogues of this compound.
| Reaction Type | Chiral Control Element | Potential Application |
| Asymmetric Reduction | Chiral catalyst (e.g., Noyori's catalyst) or enzyme (e.g., ketoreductase) | Stereoselective reduction of 4-acetyl-2,6-dichloropyridine to a chiral alcohol |
| Asymmetric Addition | Chiral ligand for an organometallic reagent | Stereoselective addition of a nucleophile to a 4-formyl-2,6-dichloropyridine |
| Chiral Auxiliary | Covalent attachment of a chiral auxiliary to a precursor molecule | Diastereoselective functionalization of the pyridine side chain |
Catalysis Development and Optimization in Pyridine Synthesis
Catalysis plays a pivotal role in the synthesis of functionalized pyridines, enabling reactions that would otherwise be difficult or impossible. beilstein-journals.orgnih.gov Transition-metal catalysis, in particular, has been extensively explored for the C-H functionalization of pyridines, allowing for the direct introduction of substituents without the need for pre-functionalization. beilstein-journals.orgthieme-connect.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used for the arylation, vinylation, and alkynylation of halopyridines. For the synthesis of derivatives of this compound, these reactions could be employed to introduce various substituents at the 4-position after conversion of the methanol group to a suitable leaving group. The development of new and more efficient catalyst systems, including advanced ligands and palladium sources, is an ongoing area of research.
Copper-catalyzed reactions have also proven useful in pyridine synthesis. For example, Cu(II)-catalyzed one-pot cascade reactions of inactivated saturated ketones with electron-deficient enamines can lead to the formation of functionalized pyridines. nih.gov Copper(I) salts are also used as catalysts in the 1,3-dipolar cycloaddition of azides with terminal alkynes to regioselectively form 1,2,3-triazoles, which could be a strategy for further functionalizing the pyridine core. nih.govnih.gov
Rhodium and other transition metals have been investigated for the C-H activation and functionalization of pyridines. acs.org These catalysts can direct the functionalization to specific positions on the pyridine ring, depending on the directing group and reaction conditions.
The table below provides an overview of different catalytic systems and their applications in pyridine synthesis.
| Catalyst System | Reaction Type | Application in Pyridine Synthesis |
| Palladium(0) or Palladium(II) with ligands | Cross-coupling (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) | Arylation, alkenylation, alkynylation, and amination of halopyridines |
| Copper(I) or Copper(II) | Ullmann condensation, Click chemistry, Cascade reactions | N-arylation, formation of triazoles, and synthesis of the pyridine ring itself |
| Rhodium(I) or Rhodium(III) | C-H activation and functionalization | Direct introduction of alkyl, aryl, and other groups onto the pyridine ring |
| Nickel(0) or Nickel(II) | Cross-coupling | Alternative to palladium for cross-coupling reactions, often with different reactivity and selectivity |
Process Intensification and Scale-Up Considerations
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process intensification and scale-up. Process intensification aims to develop smaller, safer, and more energy-efficient processes. mdpi.com This can be achieved through various strategies, including the use of continuous flow reactors, microwave-assisted synthesis, and the development of one-pot, multi-component reactions.
Continuous flow chemistry offers several advantages for the synthesis of halogenated pyridines, including improved heat and mass transfer, better control over reaction parameters, and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. researchgate.net The Bohlmann–Rahtz pyridine synthesis, for example, has been successfully adapted to a continuous flow process using a microwave flow reactor, leading to improved reaction kinetics and processing rates. researchgate.net
For the scale-up of the synthesis of 2,6-dichloropyridine, a key intermediate, processes have been developed that can be run on a larger scale. For instance, the liquid-phase chlorination of 2-chloropyridine can be performed in a batch reactor at elevated temperatures to produce 2,6-dichloropyridine. google.com A patent describes a process for preparing 2,6-dichloropyridine by reacting 2-chloropyridine with chlorine in the liquid phase at temperatures not lower than 160°C in the absence of a catalyst, which is suitable for large-scale production. google.com
The table below summarizes key considerations for the process intensification and scale-up of the synthesis of this compound and its precursors.
| Strategy | Advantages | Potential Application |
| Continuous Flow Chemistry | Improved safety, better process control, enhanced heat and mass transfer | Halogenation and nitration reactions, which can be highly exothermic |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields | Synthesis of the pyridine ring and subsequent functionalization reactions |
| One-Pot Reactions | Reduced work-up and purification steps, improved atom economy, less solvent waste | Tandem catalysis for multi-step transformations on the pyridine core |
| Catalyst Recycling | Reduced cost, minimized metal contamination in the final product | Use of heterogeneous catalysts or homogeneous catalysts with specialized ligands for easy separation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,6-Dichloropyridine-4-methanol, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves halogenation and reduction steps. For example, starting from pyridine derivatives, chlorination at the 2- and 6-positions can be achieved using POCl₃ or SOCl₂ under reflux conditions. Subsequent hydroxymethylation at the 4-position may employ formaldehyde or paraformaldehyde in the presence of a reducing agent like NaBH₄. Optimization involves adjusting reaction temperature (70–100°C for chlorination), solvent polarity (e.g., DMF for nucleophilic substitution), and catalyst selection (e.g., Lewis acids for regioselectivity). Parallel methods for structurally related compounds, such as dimethyl 4-chloropyridine-2,6-dicarboxylate, highlight the importance of steric and electronic effects in directing substitution patterns .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the substitution pattern (e.g., downfield shifts for Cl-substituted carbons at ~150 ppm). The hydroxymethyl group (-CH₂OH) typically shows a triplet in ¹H NMR (δ ~4.5 ppm) and a carbon signal at ~60 ppm in ¹³C NMR.
- IR : A broad O-H stretch (~3200–3500 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹) are key identifiers.
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₅Cl₂NO) and fragmentation patterns.
Cross-validation with X-ray crystallography, as seen in analogous pyridine methanol derivatives, ensures structural accuracy .
Q. How can researchers assess the purity of this compound, and what impurities are commonly observed?
- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify purity. Common impurities include unreacted starting materials (e.g., dichloropyridine intermediates) or over-chlorinated byproducts. For example, in related syntheses of chlorinated pyridines, residual 4-chloro-2,6-dicarboxylate esters may persist if reduction steps are incomplete. TLC (silica gel, ethyl acetate/hexane) can provide rapid qualitative assessments .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, the hydroxymethyl group may exhibit variable NMR shifts due to hydrogen bonding in polar solvents like DMSO. To address this:
- Perform variable-temperature NMR to observe dynamic equilibria.
- Compare data across solvents (CDCl₃ vs. D₂O).
- Use computational chemistry (DFT calculations) to predict stable conformers and compare with experimental spectra.
Studies on analogous compounds, such as (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol, emphasize the role of computational validation in resolving ambiguous assignments .
Q. What strategies are effective for studying the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Substrate Screening : Test coupling partners (e.g., aryl boronic acids, alkynes) under Pd-catalyzed conditions (Suzuki, Sonogashira).
- Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to identify intermediates.
- Steric Maps : Use computational tools (e.g., molecular docking) to model steric hindrance at the 4-position.
For example, dimethyl 4-chloropyridine-2,6-dicarboxylate exhibits preferential reactivity at the 4-position due to reduced steric bulk, a principle applicable to hydroxymethyl derivatives .
Q. How can computational modeling be integrated into the study of this compound’s reactivity in drug design?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinase inhibitors).
- MD Simulations : Assess stability of drug-receptor complexes over nanosecond timescales.
- QSAR Models : Corporate electronic parameters (HOMO-LUMO gaps, Cl substituent effects) to predict bioactivity.
Methodological frameworks from IRT-based analyses of chemical reactivity (e.g., parameter estimation for substituent effects) provide a template for integrating computational and experimental data .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?
- Methodological Answer :
- Dose-Response Curves : Replicate assays under standardized conditions (e.g., IC₅₀ measurements in cell lines).
- Meta-Analysis : Compare datasets across published studies, noting variables like solvent (DMSO vs. saline) or cell passage number.
- Orthogonal Assays : Validate findings using alternative methods (e.g., enzymatic vs. cellular assays).
For example, studies on (2-Amino-4-methoxyphenyl)methanol highlight the impact of assay design on reported enzyme inhibition values .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
